
Methyl 12-(anthracen-2-yl)dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-(anthracen-2-yl)dodecanoate is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of an anthracene moiety attached to a dodecanoate chain through a methyl ester linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-(anthracen-2-yl)dodecanoate typically involves the esterification of 12-(anthracen-2-yl)dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 12-(anthracen-2-yl)dodecanoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, leading to the formation of substituted anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 12-(anthracen-2-yl)dodecanol.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 12-(anthracen-2-yl)dodecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex anthracene derivatives and as a probe in photophysical studies.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to the presence of the anthracene moiety.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of Methyl 12-(anthracen-2-yl)dodecanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species (ROS) upon photoactivation, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 12-(anthracen-9-yl)dodecanoate
- Methyl 12-(phenanthren-2-yl)dodecanoate
- Methyl 12-(naphthalen-2-yl)dodecanoate
Comparison: Methyl 12-(anthracen-2-yl)dodecanoate is unique due to the specific positioning of the anthracene moiety, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different photophysical properties and interaction patterns with biological targets, making it a valuable compound for targeted research applications.
Eigenschaften
CAS-Nummer |
88229-60-1 |
|---|---|
Molekularformel |
C27H34O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
methyl 12-anthracen-2-yldodecanoate |
InChI |
InChI=1S/C27H34O2/c1-29-27(28)16-10-8-6-4-2-3-5-7-9-13-22-17-18-25-20-23-14-11-12-15-24(23)21-26(25)19-22/h11-12,14-15,17-21H,2-10,13,16H2,1H3 |
InChI-Schlüssel |
FMPWUJXEYZYSNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



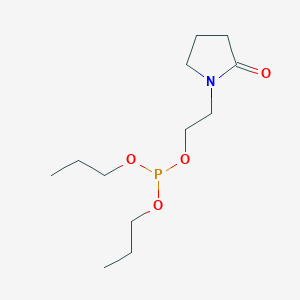
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
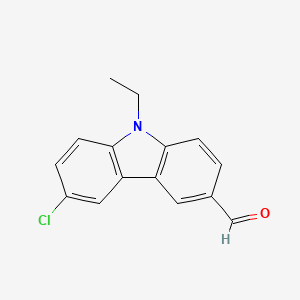
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
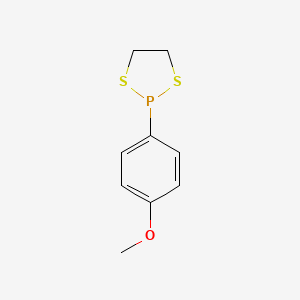
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
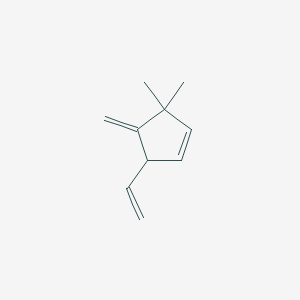
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
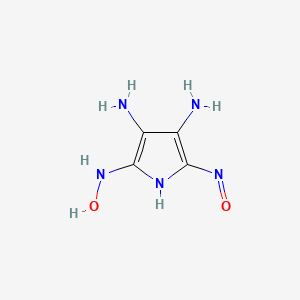
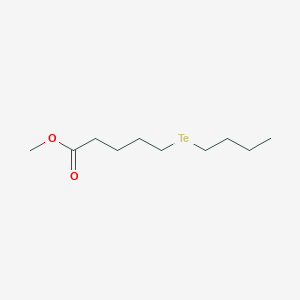
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
